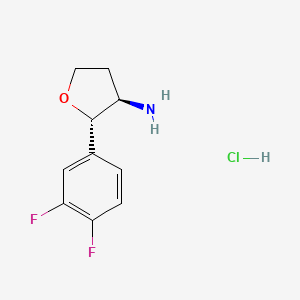

(2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride

Description

“(2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride” is a stereospecific small molecule featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a 3,4-difluorophenyl group at the 2-position and an amine group at the 3-position, in its hydrochloride salt form. The compound’s (2S,3R) stereochemistry is critical for its molecular interactions, particularly in pharmaceutical contexts. The difluorophenyl moiety enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the oxolane ring contributes to conformational rigidity .

Properties

IUPAC Name |

(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10;/h1-2,5,9-10H,3-4,13H2;1H/t9-,10+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFGLLNLUSONMD-UXQCFNEQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C2=CC(=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride typically involves the following steps:

Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to introduce the difluorophenyl moiety.

Formation of the Hydrochloride Salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the difluorophenyl group to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or ligand in biochemical studies.

Medicine: Potential therapeutic applications due to its structural features.

Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Key Observations:

- Core Structure: The oxolane ring in the target compound contrasts with cyclopropane () and ethylamine () backbones, impacting conformational flexibility and binding interactions.

- Substituents: Fluorination at 3,4-positions enhances lipophilicity compared to hydroxylated analogs like dopamine .

- Stereochemistry: The (2S,3R) configuration distinguishes it from (3S)-oxolan-3-amine (), which lacks aromatic substitution and has different spatial orientation.

Pharmacological and Functional Comparisons

Table 2: Functional and Pharmacological Profiles

*Inferred due to structural similarity to ticagrelor intermediates.

Key Observations:

Biological Activity

(2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHFN•HCl

- Molecular Weight : 233.68 g/mol

- Structure : The compound features an oxolane ring with a difluorophenyl substituent, which is critical for its biological activity.

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as a DPP-4 (Dipeptidyl Peptidase-4) inhibitor. DPP-4 inhibitors are used in the management of type 2 diabetes by enhancing incretin levels, which leads to increased insulin secretion and decreased glucagon levels .

- Antiproliferative Activity : Preliminary studies suggest that this compound may possess antiproliferative properties against certain cancer cell lines. For instance, it was evaluated alongside other fluorinated compounds for its effects on breast and colon cancer cells .

Table 1: Summary of Biological Activities

Study 1: DPP-4 Inhibition

In a study conducted to evaluate the efficacy of various compounds as DPP-4 inhibitors, this compound was found to exhibit significant inhibition comparable to established drugs like omarigliptin. The study highlighted its potential as a long-acting antidiabetic agent due to its favorable pharmacokinetic profile .

Study 2: Anticancer Potential

The antiproliferative effects of this compound were assessed in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, supporting further investigation into its mechanisms and potential as an anticancer therapeutic .

Pharmacological Profile

The pharmacological profile of this compound suggests that it may have applications beyond diabetes management. Its ability to inhibit key enzymes involved in metabolic pathways positions it as a candidate for further research in metabolic disorders and oncology.

Q & A

Q. What are the key considerations in synthesizing (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine hydrochloride to ensure stereochemical purity?

- Methodological Answer : Synthesis of this chiral compound requires precise control over stereochemistry. Multi-step organic reactions, such as ring-opening of epoxides or enantioselective catalysis, are commonly employed. For example, the oxolane ring can be formed via cyclization of diols, followed by fluorination using reagents like DAST (diethylaminosulfur trifluoride). Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., using transition-metal complexes) are critical to isolate the (2S,3R) isomer. Characterization via / NMR and X-ray crystallography confirms stereochemical integrity .

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Separates enantiomers using chiral stationary phases.

- NMR Spectroscopy : NMR identifies fluorine environments, while - COSY and NOESY confirm spatial arrangements.

- X-ray Crystallography : Provides definitive proof of absolute configuration.

- Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95% by LC-MS) .

Q. How does the 3,4-difluorophenyl moiety influence the compound's physicochemical properties?

- Methodological Answer : The difluorophenyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. Fluorine’s electronegativity also stabilizes electron-deficient aromatic systems, affecting binding to hydrophobic pockets in target proteins. Computational tools (e.g., DFT calculations) predict dipole moments and solubility profiles, guiding formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

- Metabolic Profiling : Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450 oxidation).

- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models.

- Prodrug Design : Mask polar groups (e.g., amine) to enhance absorption.

Evidence from analogs shows fluorination reduces metabolic clearance, improving in vivo stability .

Q. What role does stereochemistry play in the compound’s interaction with biological targets?

- Methodological Answer : The (2S,3R) configuration determines spatial complementarity with receptors. For example, in enzyme inhibition assays, the enantiomer may exhibit 10–100x lower IC due to mismatched hydrogen bonding or steric clashes. Molecular docking simulations (e.g., AutoDock Vina) validate binding modes, while mutagenesis studies pinpoint critical residues for enantiomer-specific activity .

Q. What computational methods are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- Methodological Answer :

- QSAR Modeling : Correlates structural descriptors (e.g., topological polar surface area, logD) with permeability and solubility.

- Molecular Dynamics (MD) : Simulates membrane penetration and protein binding.

- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity or cardiotoxicity risks.

These methods prioritize analogs with optimal pharmacokinetic properties before in vivo testing .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Contradictions may stem from polymorphic forms or counterion effects. Systematic approaches include:

- Solubility Screening : Test in buffers (pH 1–7.4) and co-solvents (e.g., DMSO:PBS mixtures).

- Salt Screening : Replace hydrochloride with alternative counterions (e.g., citrate) to improve aqueous solubility.

- Thermal Analysis (DSC/TGA) : Identify hydrate formation impacting solubility .

Comparative Structural Analysis

| Compound | Structural Feature | Biological Relevance | Reference |

|---|---|---|---|

| (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine | 3,4-Difluorophenyl, oxolane ring | Enhanced metabolic stability and target affinity | |

| 4-(Difluoromethyl)oxolan-3-amine | Difluoromethyl group | Increased lipophilicity and CNS penetration | |

| rel-(1R,5S,6r)-3,3-Difluorobicyclohexan-6-amine | Bicyclic framework | Improved conformational rigidity for selective binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.